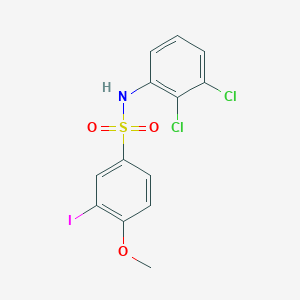![molecular formula C16H24N2O4S B4190401 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4190401.png)
4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in increased blood flow and decreased blood pressure. 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and inhibition of platelet aggregation. It has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 is its specificity for sGC, which reduces the risk of off-target effects. However, its relatively short half-life and poor solubility in water can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272. One area of interest is the development of more potent and selective sGC activators based on the structure of 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272. Another area of interest is the investigation of the anti-inflammatory properties of 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 and its potential use in the treatment of inflammatory diseases. Finally, the therapeutic potential of 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 in combination with other drugs for the treatment of cardiovascular diseases and cancer should be explored further.
Conclusion
In conclusion, 4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop new and more effective treatments for a range of diseases.
Aplicaciones Científicas De Investigación
4-[(butylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. It has also been studied for its potential use in the treatment of cancer and inflammatory diseases.
Propiedades
IUPAC Name |
4-(butylsulfonylamino)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-11-23(20,21)18-14-8-6-13(7-9-14)16(19)17-12-15-5-4-10-22-15/h6-9,15,18H,2-5,10-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNVYIHTKXPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-(butane-1-sulfonylamino)-N-(tetrahydrofuran-2-ylmethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4190326.png)
![4-fluoro-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B4190327.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4190335.png)

![7-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190356.png)
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4190364.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4190368.png)
![N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B4190371.png)

![N-[2-(2,2,2-trifluoroethoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4190379.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B4190385.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B4190392.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4190400.png)